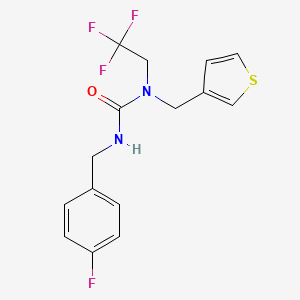

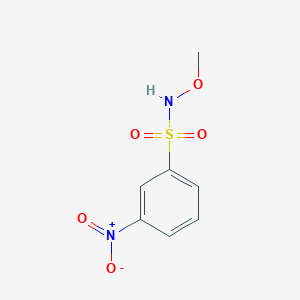

苯磺酰胺,N-甲氧基-3-硝基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

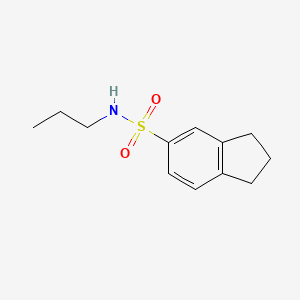

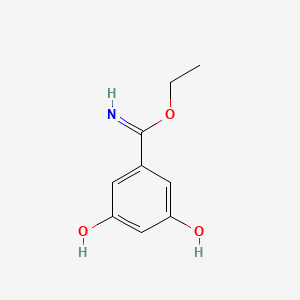

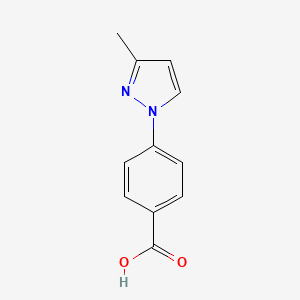

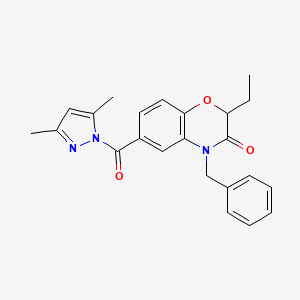

Benzenesulfonamide derivatives are a significant class of compounds with a wide range of applications . They have been studied for their potential as anticancer and antimicrobial agents . The derivatives work via the inhibition of carbonic anhydrase IX, a gene that is overexpressed in many solid tumors .

Synthesis Analysis

The synthesis of new aryl thiazolone–benzenesulfonamides, which are derivatives of benzenesulfonamide, has been described in the literature . These derivatives were evaluated for their anti-proliferative activity against various cancer cell lines .Chemical Reactions Analysis

Benzenesulfonamide derivatives have been evaluated for their inhibitory effect on carbonic anhydrase IX . This enzyme plays a crucial role in tumor cells, and its inhibition can lead to the development of novel antiproliferative agents .科学研究应用

Antibacterial Properties

Sulfonamides (SN) form the basis of several groups of drugs. In vivo, they exhibit antibacterial activity by inhibiting dihydropteroate synthetase, an enzyme involved in folate synthesis. Sulfamethazine (SMZ) and sulfadiazine (SDZ) are commonly used sulphonamide drugs. SMZ acts as an antibacterial compound in veterinary medicine, treating gastrointestinal and respiratory tract infections in livestock. SDZ is employed in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .

Toxicity Considerations

While SNs have therapeutic benefits, they also pose risks:

- Incidence : Adverse drug reactions due to sulfanamide allergy occur in approximately 3–8% of cases, similar to penicillin .

Structural Aspects

SN structures contain the -SO₂NH₂ and/or -SO₂NH- group, along with distinct 6- or 5-membered heterocyclic rings. Understanding their structural features aids in drug design and optimization .

Spectroscopic Studies

Researchers have investigated the spectroscopic parameters of related sulfonamide compounds, providing insights into their behavior and interactions .

作用机制

Target of Action

The primary target of N-methoxy-3-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and aiding in CO2 transport .

Mode of Action

N-methoxy-3-nitrobenzene-1-sulfonamide interacts with its target by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of N-methoxy-3-nitrobenzene-1-sulfonamide. For instance, the binding profile of similar sulfonamides to carbonic anhydrase shows a U-shape dependence on pH .

未来方向

属性

IUPAC Name |

N-methoxy-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-14-8-15(12,13)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBLEPVVLBJSFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2358329.png)

![9-cyclohexyl-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358332.png)

![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2358334.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2358339.png)

![3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2358341.png)

![N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2358343.png)